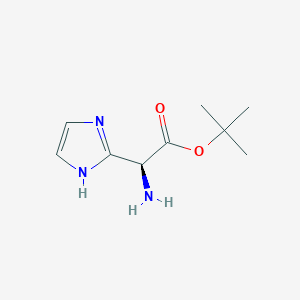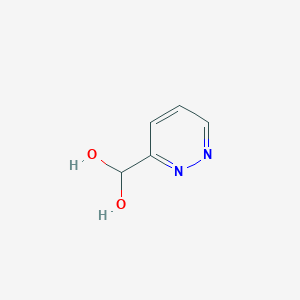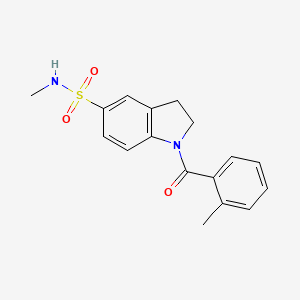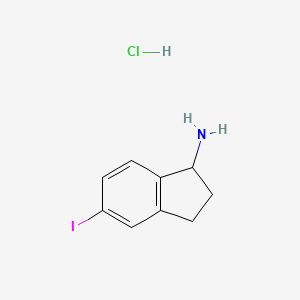![molecular formula C8H7FN2O B12827986 7-Fluoro-5-methoxy-1H-benzo[d]imidazole](/img/structure/B12827986.png)
7-Fluoro-5-methoxy-1H-benzo[d]imidazole
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
7-Fluoro-5-methoxy-1H-benzo[d]imidazole is a heterocyclic aromatic organic compound. It features a benzimidazole core substituted with a fluorine atom at the 7th position and a methoxy group at the 5th position. Benzimidazoles are known for their diverse biological activities and are often used as scaffolds in medicinal chemistry.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 7-Fluoro-5-methoxy-1H-benzo[d]imidazole typically involves the following steps:
Starting Materials: The synthesis begins with commercially available 4-fluoro-2-nitroaniline and 4-methoxybenzaldehyde.
Condensation Reaction: The initial step involves the condensation of 4-fluoro-2-nitroaniline with 4-methoxybenzaldehyde in the presence of a suitable acid catalyst, such as hydrochloric acid, to form an intermediate Schiff base.
Cyclization: The Schiff base undergoes cyclization under acidic conditions to form the benzimidazole ring. This step often requires heating and the use of a dehydrating agent like polyphosphoric acid.
Reduction: The nitro group is then reduced to an amino group using a reducing agent such as iron powder in acetic acid.
Final Substitution:
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process is optimized for yield and purity, often involving continuous flow reactors and automated systems to control reaction conditions precisely.
Analyse Des Réactions Chimiques
Types of Reactions
7-Fluoro-5-methoxy-1H-benzo[d]imidazole can undergo various chemical reactions, including:
Oxidation: The methoxy group can be oxidized to a hydroxyl group using oxidizing agents like potassium permanganate.
Reduction: The nitro group in intermediates can be reduced to an amino group using reducing agents like iron powder.
Substitution: The fluorine atom can participate in nucleophilic aromatic substitution reactions, where it is replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Iron powder in acetic acid.
Substitution: Nucleophiles like amines or thiols in the presence of a base such as sodium hydride.
Major Products
Oxidation: 7-Fluoro-5-hydroxy-1H-benzo[d]imidazole.
Reduction: this compound with an amino group.
Substitution: Various substituted benzimidazoles depending on the nucleophile used.
Applications De Recherche Scientifique
7-Fluoro-5-methoxy-1H-benzo[d]imidazole has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated as a potential therapeutic agent due to its ability to interact with various biological targets.
Industry: Used in the development of new materials and as a precursor in the synthesis of pharmaceuticals.
Mécanisme D'action
The mechanism of action of 7-Fluoro-5-methoxy-1H-benzo[d]imidazole involves its interaction with specific molecular targets, such as enzymes or receptors. The fluorine atom enhances its binding affinity and selectivity, while the methoxy group can influence its pharmacokinetic properties. The compound can inhibit enzyme activity or modulate receptor function, leading to its observed biological effects.
Comparaison Avec Des Composés Similaires
Similar Compounds
5-Fluoro-1H-benzo[d]imidazole: Lacks the methoxy group, which can affect its biological activity and solubility.
7-Fluoro-1H-benzo[d]imidazole: Lacks the methoxy group, potentially altering its pharmacokinetic properties.
5-Methoxy-1H-benzo[d]imidazole: Lacks the fluorine atom, which can reduce its binding affinity and selectivity.
Uniqueness
7-Fluoro-5-methoxy-1H-benzo[d]imidazole is unique due to the presence of both the fluorine and methoxy groups, which together enhance its biological activity and pharmacokinetic properties. This combination makes it a valuable compound in medicinal chemistry for the development of new therapeutic agents.
Propriétés
Formule moléculaire |
C8H7FN2O |
|---|---|
Poids moléculaire |
166.15 g/mol |
Nom IUPAC |
4-fluoro-6-methoxy-1H-benzimidazole |
InChI |
InChI=1S/C8H7FN2O/c1-12-5-2-6(9)8-7(3-5)10-4-11-8/h2-4H,1H3,(H,10,11) |
Clé InChI |
ZHGSWMSYJMSKKD-UHFFFAOYSA-N |
SMILES canonique |
COC1=CC2=C(C(=C1)F)N=CN2 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




![1-(5-Chloro-1H-pyrazolo[3,4-b]pyridin-3-yl)ethan-1-one](/img/structure/B12827915.png)


![[(2R,3R)-6-[(2R,3R,4S)-5,7-dihydroxy-3-(3,4,5-trihydroxybenzoyl)oxy-2-(3,4,5-trihydroxyphenyl)chroman-4-yl]-5,7-dihydroxy-2-(3,4,5-trihydroxyphenyl)chroman-3-yl] 3,4,5-trihydroxybenzoate](/img/structure/B12827931.png)

![6-Chloro-7-methoxyimidazo[1,2-a]pyridine](/img/structure/B12827949.png)

![2-[4-[2-[[1-[[10-(4-aminobutyl)-4-(1,3-dihydroxybutan-2-ylcarbamoyl)-7-(1-hydroxyethyl)-16-[(4-hydroxyphenyl)methyl]-13-(1H-indol-3-ylmethyl)-6,9,12,15,18-pentaoxo-1,2-dithia-5,8,11,14,17-pentazacycloicos-19-yl]amino]-1-oxo-3-phenylpropan-2-yl]amino]-2-oxoethyl]-7,10-bis(carboxymethyl)-1,4,7,10-tetrazacyclododec-1-yl]acetic acid](/img/structure/B12827968.png)

![Methyl 4-bromo-2-oxabicyclo[2.2.2]octane-1-carboxylate](/img/structure/B12827981.png)
![3-(1H-Benzo[d]imidazol-2-yl)acrylamide](/img/structure/B12827995.png)
![5-Bromo-3-chloro-1H-benzofuro[3,2-c]pyrazole](/img/structure/B12828003.png)
